molecular formula C22H12F3N3O6 B3636392 3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

Cat. No.: B3636392
M. Wt: 471.3 g/mol
InChI Key: RMOGKOXPAXDADB-WJDWOHSUSA-N
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Description

3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration reactions, often using nitric acid and sulfuric acid.

    Synthesis of the pyrazole ring: This can be done through the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling of the furan and pyrazole rings: This step may involve condensation reactions using aldehydes or ketones as intermediates.

    Introduction of the trifluoromethyl group: This can be achieved through halogenation reactions using reagents like trifluoromethyl iodide.

    Formation of the benzoic acid moiety: This involves carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.

Medicine

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

    Anti-inflammatory: The compound may exhibit anti-inflammatory effects, making it a candidate for further pharmacological studies.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The nitrophenyl and trifluoromethyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid: Lacks the trifluoromethyl group.

    3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(methyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid enhances its chemical stability and lipophilicity, potentially improving its biological activity and making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

3-[(4Z)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3O6/c23-22(24,25)19-16(20(29)27(26-19)13-5-3-4-12(10-13)21(30)31)11-14-8-9-18(34-14)15-6-1-2-7-17(15)28(32)33/h1-11H,(H,30,31)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOGKOXPAXDADB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4Z)-4-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

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